molecular formula C16H16N4O3S B5145209 1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol

1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol

Cat. No. B5145209
M. Wt: 344.4 g/mol
InChI Key: XSLJHXLUHMFHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol, commonly known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme is responsible for catalyzing the conversion of glutamine to glutamate, which is an essential step in cancer cell metabolism. BPTES has been extensively studied for its potential as an anticancer agent, and its synthesis, mechanism of action, and physiological effects have been well documented.

Mechanism of Action

BPTES works by binding to the active site of the glutaminase enzyme, thereby inhibiting its activity. This prevents the conversion of glutamine to glutamate, which is an essential step in cancer cell metabolism. Without glutamate, cancer cells cannot generate the energy they need to grow and divide. BPTES has been shown to be highly selective for the glutaminase enzyme, and does not affect other enzymes involved in amino acid metabolism.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has been shown to induce apoptosis (programmed cell death) in cancer cells. BPTES has also been shown to reduce the levels of glutamate and other metabolites in cancer cells, which can lead to a reduction in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTES is its high selectivity for the glutaminase enzyme. This makes it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, one limitation of BPTES is that it can be difficult to work with in the lab, as it is highly insoluble in water and other common solvents.

Future Directions

There are a number of future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of the glutaminase enzyme. Another area of interest is the development of combination therapies that target multiple metabolic pathways in cancer cells. Finally, there is a need for more research on the potential side effects of BPTES and other glutaminase inhibitors, particularly in the context of long-term treatment.

Synthesis Methods

BPTES can be synthesized using a multi-step process that involves the reaction of 4-nitroaniline with 2-mercaptobenzimidazole to form 3-(1H-benzimidazol-2-ylthio)-4-nitroaniline. This compound is then reacted with 2-chloro-1-(3-chloropropyl)propan-1-one to form BPTES.

Scientific Research Applications

BPTES has been extensively studied for its potential as an anticancer agent. It has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. BPTES works by inhibiting the glutaminase enzyme, which is essential for cancer cell metabolism. By inhibiting this enzyme, BPTES can starve cancer cells of the nutrients they need to grow and divide.

properties

IUPAC Name

1-[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitroanilino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10(21)9-17-11-6-7-14(20(22)23)15(8-11)24-16-18-12-4-2-3-5-13(12)19-16/h2-8,10,17,21H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLJHXLUHMFHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC(=C(C=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitrophenyl]amino}propan-2-ol

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